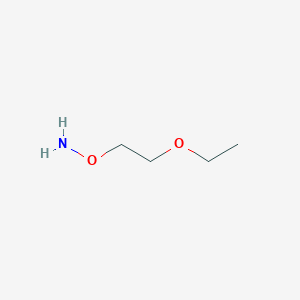
2-(2-Methyl-4-nitrophenyl)acetonitrile
Übersicht
Beschreibung
“2-(2-Methyl-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 543683-45-0 . Its molecular weight is 176.17 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by a one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O2/c1-7-6-9 (11 (12)13)3-2-8 (7)4-5-10/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.17 .Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
Nitrophenyl derivatives, including those related to "2-(2-Methyl-4-nitrophenyl)acetonitrile," are utilized as photosensitive protecting groups in synthetic chemistry. These compounds demonstrate potential for controlled release mechanisms in drug delivery systems and the synthesis of complex molecules through photochemical reactions. Their applications are promising in developing new pharmaceuticals and materials with light-responsive properties (Amit, Zehavi, & Patchornik, 1974).
Environmental Impact and Analysis
Nitrophenols, including derivatives of "this compound," are detected in various environmental compartments. Studies emphasize the need for monitoring nitrophenol levels due to their formation from combustion processes and potential toxicity. Advanced analytical techniques such as HPLC and GC-MS are essential for the accurate detection of nitrophenols in environmental samples, facilitating the assessment of their sources, transformation pathways, and ecological risks (Harrison et al., 2005).
Pharmaceutical Quality Control
In the context of pharmaceuticals, compounds like "this compound" could be implicated in the synthesis of active pharmaceutical ingredients (APIs) or intermediates. The quality control of such compounds is critical, employing methods like HPLC for ensuring the purity and efficacy of pharmaceutical products. This underscores the importance of analytical methodologies in maintaining drug safety and effectiveness (Kogawa et al., 2019).
Synthesis of Intermediates
Research on the synthesis of complex organic molecules highlights the role of nitrophenyl derivatives in creating intermediates for further chemical transformations. Such compounds are integral in synthesizing various pharmaceuticals, indicating their broad applicability in medicinal chemistry and drug development processes (Qiu et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The use of “2-(2-Methyl-4-nitrophenyl)acetonitrile” and similar compounds in the synthesis of diverse heterocyclic compounds could be a potential area of future research . These compounds have been found to have a wide spectrum of biological activities, contributing to fields such as medicinal chemistry, material science, dyes and pigment science, and agrochemistry .
Eigenschaften
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-9(11(12)13)3-2-8(7)4-5-10/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQDRKIUQLOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)



